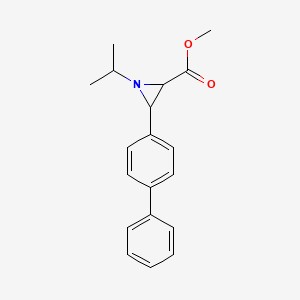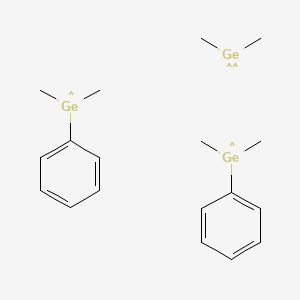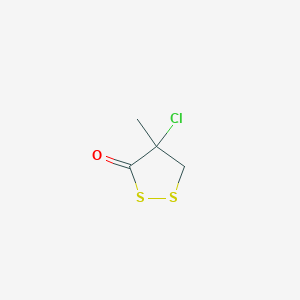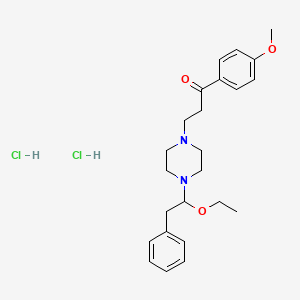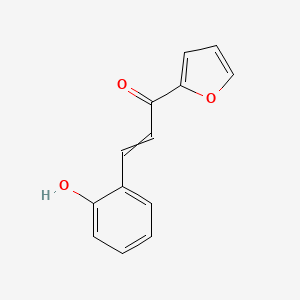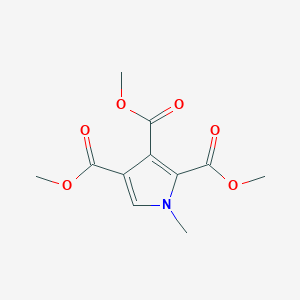
2,2,3,3-Tetranitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetranitrobutane is an organic compound with the molecular formula C4H6N4O8 It is a highly nitrated derivative of butane, characterized by the presence of four nitro groups attached to the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetranitrobutane typically involves the nitration of butane derivatives. One common method is the nitration of 2,3-dinitrobutane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the tetranitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain safety and efficiency. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetranitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives or other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Higher nitrated derivatives or carboxylic acids.
Reduction: Diamino derivatives.
Substitution: Compounds with different functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetranitrobutane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrated compounds and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialized chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetranitrobutane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar carbon backbone but without nitro groups.
1,1,3,3-Tetranitrobutane: Another nitrated butane derivative with a different arrangement of nitro groups.
Uniqueness
2,2,3,3-Tetranitrobutane is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
20919-97-5 |
|---|---|
Fórmula molecular |
C4H6N4O8 |
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2,2,3,3-tetranitrobutane |
InChI |
InChI=1S/C4H6N4O8/c1-3(5(9)10,6(11)12)4(2,7(13)14)8(15)16/h1-2H3 |
Clave InChI |
TZYHJVUDEVSVCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


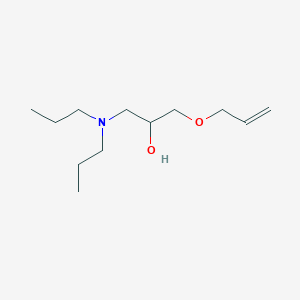

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
